molecular formula C17H17N5O2 B5752240 N-(2,5-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide

N-(2,5-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide

Cat. No.: B5752240
M. Wt: 323.35 g/mol
InChI Key: JVAOGXBXIFIXPM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a tetrazole ring and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with a phenoxyacetic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The final step involves the amidation of the resulting intermediate with 2,5-dimethylaniline under suitable conditions, such as using a dehydrating agent like thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tetrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the amide group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and tetrazole rings.

    Reduction: Reduced amide to amine.

    Substitution: Substituted derivatives with nucleophiles replacing the phenoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The phenoxyacetamide backbone can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-5-yl)phenoxy]acetamide
  • N-(2,5-dimethylphenyl)-2-[3-(tetrazol-2-yl)phenoxy]acetamide
  • N-(2,5-dimethylphenyl)-2-[3-(tetrazol-4-yl)phenoxy]acetamide

Uniqueness

N-(2,5-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide is unique due to the specific positioning of the tetrazole ring and the phenoxy group, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with molecular targets compared to similar compounds.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-12-6-7-13(2)16(8-12)19-17(23)10-24-15-5-3-4-14(9-15)22-11-18-20-21-22/h3-9,11H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAOGXBXIFIXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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